molecular formula C20H19N5O2 B2723678 N-(2-乙基苯基)-2-(7-甲基-3-氧代[1,2,4]三唑并[4,3-c]喹唑-2(3H)-基)乙酰胺 CAS No. 1207002-80-9

N-(2-乙基苯基)-2-(7-甲基-3-氧代[1,2,4]三唑并[4,3-c]喹唑-2(3H)-基)乙酰胺

货号 B2723678
CAS 编号: 1207002-80-9
分子量: 361.405
InChI 键: HKPBRHIIYWXNFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide, also known as F3398-3974:

Anticancer Activity

N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has shown promising anticancer properties. Research indicates that derivatives of triazoloquinazoline exhibit significant cytotoxic activities against various human cancer cell lines . This compound’s structure allows it to interact with specific cellular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, making it a potential candidate for developing new antibiotics. Triazoloquinazoline derivatives have been found effective against a range of bacterial and fungal pathogens . This application is particularly important in the context of rising antibiotic resistance.

Antiviral Applications

N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has potential antiviral properties. Studies have shown that similar compounds can inhibit viral replication, making them useful in treating viral infections . This could be particularly beneficial in developing treatments for diseases caused by viruses such as Herpes simplex.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Triazoloquinazoline derivatives have been studied for their ability to reduce inflammation, which is crucial in treating various inflammatory diseases . This application could lead to the development of new anti-inflammatory drugs with fewer side effects compared to current treatments.

Antioxidant Activity

Research has shown that triazoloquinazoline derivatives possess antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and neurodegenerative disorders. This makes the compound a potential candidate for developing therapies aimed at reducing oxidative damage.

Enzyme Inhibition

N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can act as an enzyme inhibitor. Enzyme inhibitors are crucial in regulating biochemical pathways and can be used to treat various diseases. For instance, triazoloquinazoline derivatives have been studied for their ability to inhibit enzymes like carbonic anhydrase and cholinesterase .

Antihypertensive Potential

The compound has shown potential in treating hypertension. Triazoloquinazoline derivatives have been investigated for their ability to lower blood pressure by acting on specific receptors and pathways involved in cardiovascular regulation . This application could lead to the development of new antihypertensive drugs.

Anticonvulsant Properties

N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may also have anticonvulsant properties. Research on similar compounds has shown their effectiveness in reducing seizure activity, making them potential candidates for developing new treatments for epilepsy and other seizure disorders .

These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific questions or need further details on any of these applications, feel free to ask!

Springer IntechOpen RSC Springer

属性

IUPAC Name

N-(2-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-14-8-4-5-10-16(14)22-17(26)11-25-20(27)24-12-21-18-13(2)7-6-9-15(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPBRHIIYWXNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。